molecular formula C25H25NO B4035841 N-(diphenylmethyl)-3-(4-isopropylphenyl)acrylamide

N-(diphenylmethyl)-3-(4-isopropylphenyl)acrylamide

Cat. No.: B4035841
M. Wt: 355.5 g/mol
InChI Key: ZUIJEAPULNDKJA-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(diphenylmethyl)-3-(4-isopropylphenyl)acrylamide is a useful research compound. Its molecular formula is C25H25NO and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.193614421 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Applications

Acrylamide is a critical monomer in polymer chemistry, extensively used in synthesizing polyacrylamide and its copolymers. These polymers have broad applications, including wastewater treatment, soil conditioning, and as electrophoresis gels for protein separation in laboratory settings. The unique properties of acrylamide-derived polymers, such as their water solubility, ability to form hydrogels, and responsive behavior to environmental changes, make them valuable in various scientific and industrial fields. Research into the synthesis and characterization of acrylamide-based microgels highlights their potential in nanotechnology, drug delivery, sensing, and catalysis due to their responsive swelling/deswelling behavior under different conditions (Begum et al., 2019).

Environmental Impact and Treatment

The use of acrylamide-based flocculants in industrial processes, such as mining, paper production, and water treatment, has raised concerns regarding their environmental impact, particularly the potential release and persistence of acrylamide monomers in natural water systems. Studies on the fate of polyacrylamide (PAM)-based flocculants in hydrosystems address these concerns by investigating the mechanisms of PAM and acrylamide degradation and transfer in aquatic environments. These insights are crucial for assessing the environmental safety of acrylamide applications and for developing strategies to minimize their ecological footprint (Guézennec et al., 2015).

Analytical Chemistry and Detection Methods

The detection and quantification of acrylamide, especially in food products, have become significant due to health concerns associated with its consumption. Rapid and sensitive analytical methods are essential for monitoring acrylamide levels in various matrices. Advances in analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), have improved the ability to detect acrylamide at low concentrations. Additionally, the development of rapid detection methods, including biosensors and computer vision, offers promising tools for real-time and on-line monitoring of acrylamide in food processing and environmental samples (Hu et al., 2015).

Properties

IUPAC Name

(E)-N-benzhydryl-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO/c1-19(2)21-16-13-20(14-17-21)15-18-24(27)26-25(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-19,25H,1-2H3,(H,26,27)/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIJEAPULNDKJA-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(diphenylmethyl)-3-(4-isopropylphenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-(diphenylmethyl)-3-(4-isopropylphenyl)acrylamide
Reactant of Route 3
Reactant of Route 3
N-(diphenylmethyl)-3-(4-isopropylphenyl)acrylamide
Reactant of Route 4
Reactant of Route 4
N-(diphenylmethyl)-3-(4-isopropylphenyl)acrylamide
Reactant of Route 5
Reactant of Route 5
N-(diphenylmethyl)-3-(4-isopropylphenyl)acrylamide
Reactant of Route 6
Reactant of Route 6
N-(diphenylmethyl)-3-(4-isopropylphenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.